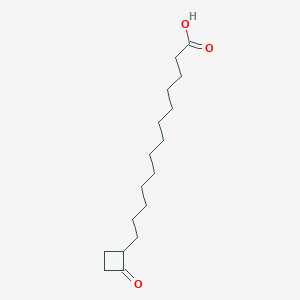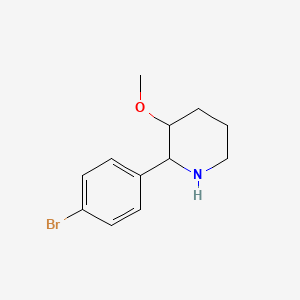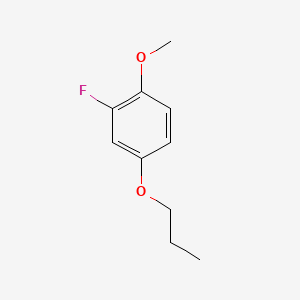
tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate: is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzoxazepine ring system substituted with a chloro group, a methyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable carbonyl compound under acidic or basic conditions.
Methylation: The methyl group at the 5-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Carbamate Formation: The final step involves the reaction of the benzoxazepine intermediate with tert-butyl chloroformate to form the tert-butyl carbamate moiety.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, leading to the formation of alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
- It has potential applications in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Medicine:
- The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Benzoxazepine Derivatives: Other benzoxazepine derivatives with different substituents can be compared to highlight the unique properties of tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate.
Carbamate Compounds: Comparison with other carbamate compounds can provide insights into the unique reactivity and applications of the tert-butyl carbamate moiety.
Uniqueness:
- The combination of the benzoxazepine ring with the tert-butyl carbamate moiety and specific substituents (chloro and methyl groups) gives this compound unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19ClN2O4 |
|---|---|
Molecular Weight |
326.77 g/mol |
IUPAC Name |
tert-butyl N-(9-chloro-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl)carbamate |
InChI |
InChI=1S/C15H19ClN2O4/c1-15(2,3)22-14(20)17-10-8-21-12-9(16)6-5-7-11(12)18(4)13(10)19/h5-7,10H,8H2,1-4H3,(H,17,20) |
InChI Key |
RDCXJISUZGHGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=CC=C2Cl)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)](/img/structure/B14795070.png)

![tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate](/img/structure/B14795079.png)


![methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B14795106.png)

![(9R,10S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14795123.png)



![2-[9H-fluoren-9-ylmethoxycarbonyl(1,3-thiazol-4-yl)amino]propanoic acid](/img/structure/B14795146.png)
![1,4-Dioxan-2-one, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B14795160.png)
